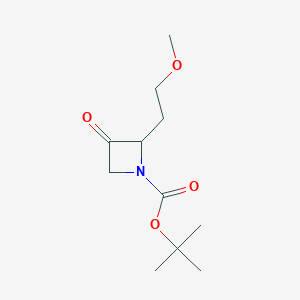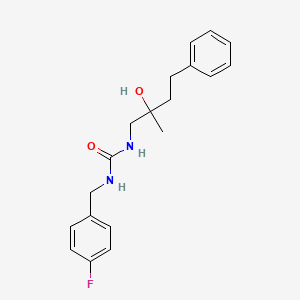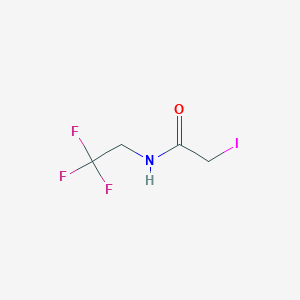
Methyl 3-azidopyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-azidopyridine-4-carboxylate is an organic compound with the molecular formula C7H6N4O2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azidopyridine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-4-pyridinecarboxylic acid.
Azidation: The bromine atom is replaced with an azide group using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).
Esterification: The carboxylic acid group is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Using large-scale reactors to handle the reagents and solvents.
Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Methyl 3-azidopyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in DMF.
Reduction: Lithium aluminum hydride in ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Various substituted pyridines.
Reduction: 3-Aminopyridine-4-carboxylic acid methyl ester.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
Methyl 3-azidopyridine-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for triazole-containing drugs.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to various surfaces or other biomolecules through click chemistry.
作用機序
The mechanism of action of Methyl 3-azidopyridine-4-carboxylate primarily involves its azide group. The azide group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the structure of the final triazole-containing compound .
類似化合物との比較
Similar Compounds
3-Aminopyridine-4-carboxylic acid methyl ester: Similar structure but with an amino group instead of an azide.
3-Bromopyridine-4-carboxylic acid methyl ester: Precursor in the synthesis of the azide derivative.
4-Pyridinecarboxylic acid methyl ester: Lacks the azide or amino substituent.
Uniqueness
Methyl 3-azidopyridine-4-carboxylate is unique due to its azide group, which provides a versatile handle for further chemical transformations, particularly in click chemistry. This makes it a valuable intermediate in the synthesis of complex molecules and bioconjugates .
特性
IUPAC Name |
methyl 3-azidopyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)5-2-3-9-4-6(5)10-11-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRVTHHUNKGIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-2-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2716415.png)

![2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2716420.png)
![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)




![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B2716432.png)
![1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2716434.png)
![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2716435.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B2716438.png)
